[1-(4,6-Dimethyl-pyrimidin-2-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13448972
Molecular Formula: C17H28N4O2
Molecular Weight: 320.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H28N4O2 |
|---|---|
| Molecular Weight | 320.4 g/mol |
| IUPAC Name | tert-butyl N-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]-N-methylcarbamate |
| Standard InChI | InChI=1S/C17H28N4O2/c1-12-10-13(2)19-15(18-12)21-9-7-8-14(11-21)20(6)16(22)23-17(3,4)5/h10,14H,7-9,11H2,1-6H3 |
| Standard InChI Key | USOSVRNZLODDEL-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)N2CCCC(C2)N(C)C(=O)OC(C)(C)C)C |
| Canonical SMILES | CC1=CC(=NC(=N1)N2CCCC(C2)N(C)C(=O)OC(C)(C)C)C |
Introduction
[1-(4,6-Dimethyl-pyrimidin-2-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential applications. This compound combines a pyrimidine derivative with a piperidine moiety, both of which are common in pharmaceuticals due to their ability to interact with biological targets.
Synthesis and Preparation
The synthesis of [1-(4,6-Dimethyl-pyrimidin-2-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester typically involves multi-step organic reactions. These steps often include the formation of the pyrimidine-piperidine core followed by the introduction of the carbamic acid tert-butyl ester group. The synthesis requires careful control of reaction conditions to optimize yield and purity.
Biological Activity and Applications
While specific biological activities of [1-(4,6-Dimethyl-pyrimidin-2-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester are not extensively documented, compounds with similar structures are known to interact with various biological targets. These interactions can influence cellular processes such as apoptosis and cell cycle regulation, suggesting potential therapeutic applications.
Related Compounds and Comparisons
Several compounds share structural similarities with [1-(4,6-Dimethyl-pyrimidin-2-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester. For example:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-ol | Contains hydroxyl group | Different biological activity due to hydroxyl group |
| (R)-Tert-butyl methyl(piperidin-3-YL)carbamate | Lacks pyrimidine ring | Simpler structure with different reactivity |
| Ethyl [2-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate | Includes thiazole ring | Enhanced biological activity due to thiazole moiety |
Research Findings and Future Directions
Research on [1-(4,6-Dimethyl-pyrimidin-2-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester is limited, but its structural components suggest potential for biological activity. Further studies are needed to elucidate its mechanism of action and explore its therapeutic potential. The compound's unique structure positions it as a promising candidate for drug development and biochemical applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume